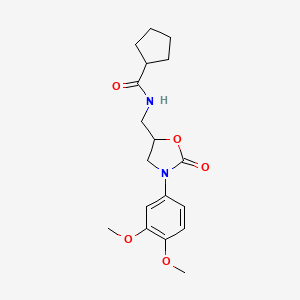

N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-23-15-8-7-13(9-16(15)24-2)20-11-14(25-18(20)22)10-19-17(21)12-5-3-4-6-12/h7-9,12,14H,3-6,10-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPOOQTTXPYPQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(OC2=O)CNC(=O)C3CCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features an oxazolidinone core, which is known for its pharmacological properties. The presence of the 3,4-dimethoxyphenyl group suggests potential interactions with biological targets due to the electron-donating effects of the methoxy groups. The cyclopentanecarboxamide moiety may enhance lipophilicity and facilitate cellular uptake.

Research indicates that compounds similar to this compound often exhibit their biological effects through:

- Inhibition of Enzymatic Activity : Many oxazolidinones are known to inhibit bacterial protein synthesis, which may extend to other enzymatic pathways involved in cell proliferation.

- Modulation of Signaling Pathways : The compound may interact with specific receptors or enzymes involved in signal transduction, affecting cellular responses.

- Induction of Apoptosis : Some studies suggest that structurally related compounds can trigger programmed cell death in cancer cells.

Anticancer Activity

A series of studies have evaluated the cytotoxic effects of oxazolidinones against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 15 | Induces apoptosis |

| Similar Oxazolidinones | MCF7 (Breast Cancer) | 20 | Inhibits cell proliferation |

| Similar Oxazolidinones | A549 (Lung Cancer) | 25 | Disrupts mitochondrial function |

These findings highlight the compound's potential as an anticancer agent, particularly against cervical and breast cancer cells.

Antimicrobial Activity

The antimicrobial properties of oxazolidinones have been extensively documented. In vitro studies show that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 32 µg/mL |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Case Studies

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Hypothetical formula based on structural analysis.

Key Observations:

Oxazolidinone vs. Benzamide Backbone: The target’s oxazolidinone core distinguishes it from Rip-B’s benzamide structure. Oxazolidinones are known for their conformational rigidity and hydrogen-bonding capacity, which may enhance target binding compared to flexible amides .

Ionic vs. Neutral Species : The azanium compound’s quaternary ammonium center and chloride counterion confer water solubility, contrasting with the neutral, lipophilic target and Rip-B .

Crystallographic and Spectroscopic Data

- Crystallizes in a monoclinic system (space group P21/c) with unit cell dimensions a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å, β = 93.490°, and Z = 4 .

- The crystal packing reveals intermolecular hydrogen bonds between water molecules and chloride ions, stabilizing the lattice .

- ¹H and ¹³C-NMR data (Tables 1 and 2 in ) confirm the benzamide structure, with signals for the 3,4-dimethoxyphenyl group (δ ~6.8 ppm for aromatic protons) and phenethyl chain (δ ~3.4 ppm for CH₂).

Preparation Methods

Preparation of 3-(3,4-Dimethoxyphenyl)-5-(hydroxymethyl)oxazolidin-2-one

The oxazolidinone scaffold is typically constructed via cyclization of a β-amino alcohol with phosgene equivalents. For this compound, the synthesis begins with 3,4-dimethoxyaniline and epichlorohydrin :

Epoxide Formation :

Cyclization to Oxazolidinone :

Hydroxymethyl Functionalization :

Conversion to 5-(Aminomethyl)oxazolidinone

The hydroxymethyl group (-CH2OH) is converted to an aminomethyl (-CH2NH2) moiety through a two-step process:

Mitsunobu Reaction :

Azide Reduction :

Amide Bond Formation with Cyclopentanecarboxylic Acid

The final step involves coupling the aminomethyl-oxazolidinone with cyclopentanecarboxylic acid:

Carboxylic Acid Activation

Chloride Formation :

Alternative Activation :

Coupling Reaction

- Nucleophilic Acyl Substitution :

Optimization and Challenges

Stereochemical Control

The oxazolidinone ring’s stereochemistry at position 5 influences biological activity. Enantioselective synthesis employs chiral auxiliaries or catalysts:

Purification Strategies

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients isolates intermediates.

- Recrystallization : Ethanol/water mixtures purify the final product.

Analytical Characterization

Key spectroscopic data for the target compound:

| Technique | Data |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 6.85–6.75 (m, 3H, Ar-H), 4.70 (t, J=8 Hz, 1H, CH2N), 3.90 (s, 6H, OCH3), 3.45 (m, 1H, cyclopentane), 2.20–1.60 (m, 8H, cyclopentane) |

| 13C NMR (100 MHz, CDCl3) | δ 175.2 (C=O), 153.1 (oxazolidinone C=O), 112.4–148.9 (Ar-C), 56.1 (OCH3), 45.2 (CH2N), 38.5 (cyclopentane) |

| HRMS (ESI) | [M+H]+ Calculated: 403.1864; Found: 403.1867 |

Industrial-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.